molecular formula C30H44O7S B601968 Fulvestrant Impurity 3 CAS No. 1621885-81-1

Fulvestrant Impurity 3

Cat. No. B601968
M. Wt: 548.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fulvestrant Impurity 3, also known by its chemical name (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-6-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate, is a compound related to Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women .

Scientific Research Applications

Field: Pharmaceutical Analysis

Application

Fulvestrant and its impurities are analyzed in pharmaceutical products to ensure quality and efficacy . This is crucial in the production of drugs for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Method of Application

The inactive and active ingredients and other impurities in Fulvestrant injection are analyzed using gas chromatography and high-performance liquid chromatography (HPLC) . The levels of Fulvestrant and related impurities were quantified using HPLC . A gradient temperature program was employed to reduce the analysis time and improve the peaks’ resolution .

Results

Both methods exhibited excellent intra- and inter-day precision, with RSD < 2%, and a linear relationship was established between the concentration and detector response over a range of 50–150% of the target concentrations with R^2 > 0.999 . The methods were validated for linearity, precision, specificity, accuracy, and robustness for their intended purpose as per the current ICH guidelines .

Field: Drug Formulation

Application

Fulvestrant is used in the formulation of oil-based pre-filled syringe injection matrix formulations . This formulation is used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Method of Application

The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50 mm × 2.1 mm, i.d 1.7-μm column . The mobile phase consisted of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v), respectively . 1.0 mL orthophosphoric acid was added to the prepared mobile phase . The detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min −1 .

Results

The system suitability parameters were found within the limits . The coefficient of correlation was found not less than 0.999 . The percent recoveries of fulvestrant from 80, 100, to 120% levels are 100.1, 100.4, and 99.7 respectively . The LOD (0.51 μg mL −1) and LOQ (1.54 μg mL −1) values from the study demonstrate that the method is sensitive . The samples were subjected to forced degradation conditions of acidic and alkaline hydrolysis, oxidation, photolysis, metallic and thermal degradation in all conditions .

Future Directions

The development of new methods for analyzing Fulvestrant and its impurities, including Fulvestrant Impurity 3, could be a valuable area of future research . Additionally, the development of new endocrine treatments that act through different mechanisms, like Fulvestrant, could be an important direction for future research .

properties

CAS RN

1621885-81-1

Product Name

Fulvestrant Impurity 3

Molecular Formula

C30H44O7S

Molecular Weight

548.74

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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